ACONIAZIDE
Overview
Description
Aconiazide is an anti-tuberculosis medication that functions as a prodrug of isoniazide. It was developed and studied for its lower toxicity compared to isoniazide . Despite its potential benefits, this compound does not appear to be marketed anywhere in the world as of 2021 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aconiazide can be synthesized through the reaction of isonicotinic acid hydrazide with 2-(carboxymethoxy)benzaldehyde. The reaction typically involves the formation of a hydrazone linkage between the hydrazide group of isonicotinic acid hydrazide and the aldehyde group of 2-(carboxymethoxy)benzaldehyde .
Industrial Production Methods
There is limited information available on the industrial production methods of this compound. the synthesis process would likely involve standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Aconiazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: The hydrazone linkage in this compound can be reduced to form hydrazides.
Substitution: This compound can undergo substitution reactions where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydrazides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Aconiazide has been primarily studied for its potential use in the treatment of tuberculosis due to its lower toxicity compared to isoniazide . It has also been investigated for its pharmacokinetic properties and potential as a less toxic alternative in anti-tuberculosis therapy . Additionally, this compound’s structure and reactivity make it a subject of interest in organic chemistry research .
Mechanism of Action
Aconiazide functions as a prodrug, meaning it is metabolized in the body to produce the active drug, isoniazide. Isoniazide exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the cell wall structure, leading to the death of the mycobacteria . The molecular targets involved include the enzyme enoyl-acyl carrier protein reductase (InhA), which is crucial for mycolic acid synthesis .
Comparison with Similar Compounds
Aconiazide is similar to other anti-tuberculosis drugs such as:
Isoniazide: The parent compound of this compound, known for its effectiveness in treating tuberculosis but with higher toxicity.
Rifampin: Another anti-tuberculosis drug that works by inhibiting bacterial RNA synthesis.
Ethambutol: An anti-tuberculosis drug that inhibits the synthesis of the mycobacterial cell wall.
Uniqueness
This compound’s uniqueness lies in its lower toxicity compared to isoniazide, making it a potentially safer alternative for tuberculosis treatment .
Properties
CAS No. |
13410-86-1 |
---|---|
Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H13N3O4/c19-14(20)10-22-13-4-2-1-3-12(13)9-17-18-15(21)11-5-7-16-8-6-11/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9+ |
InChI Key |
MDFXJBQEWLCGHP-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC(=O)O |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-formylphenoxyacetic acid isonicotinylhydrazone aconiazide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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